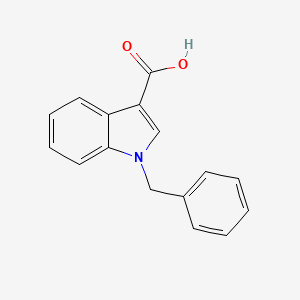

1-Benzylindole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYDDRHDOKXFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181506 | |

| Record name | Indole-3-carboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27018-76-4 | |

| Record name | 1-(Phenylmethyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27018-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylindole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzylindole-3-carboxylic Acid

Foreword: The Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for drug discovery. Within this class, this compound stands out as a pivotal intermediate and a molecule of interest in its own right. The introduction of a benzyl group at the N-1 position not only modulates the electronic character of the indole ring but also introduces a lipophilic moiety that can significantly influence pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 27018-76-4 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2][4] |

| Physical Form | Solid | [1] |

| Melting Point | 254 °C | [3] |

| Boiling Point | 496.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.19 g/cm³ (Predicted) | [3] |

| Storage Temperature | -20°C or 2-8°C | [1][5] |

| SMILES String | OC(=O)c1cn(Cc2ccccc2)c3ccccc13 | [1] |

| InChI Key | LVYDDRHDOKXFMW-UHFFFAOYSA-N | [1] |

Synthesis Pathway: N-Alkylation of the Indole Core

The most common and direct synthesis of this compound involves the N-alkylation of the corresponding indole-3-carboxylic acid. This reaction leverages the moderate acidity of the N-H proton on the indole ring.

Causality of Experimental Design

The protocol relies on creating a potent nucleophile from the indole nitrogen. A strong, non-nucleophilic base is required for this transformation. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the indole nitrogen to form the sodium salt. The resulting hydride gas (H₂) safely bubbles out of the reaction, driving the equilibrium forward. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it readily dissolves the indole salt and the alkylating agent but does not possess acidic protons that could quench the base or the nucleophile. Benzyl bromide serves as the electrophile, which is readily attacked by the highly nucleophilic indole anion in a classic Sₙ2 reaction.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for N-alkylation of indoles.[2][6]

Materials:

-

1H-Indole-3-carboxylic acid (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ether (for recrystallization)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Dissolution: Dissolve 1H-indole-3-carboxylic acid (3.10 mmol, 0.50 g) in anhydrous DMF (5 mL) in the flask. Stir until all solid is dissolved.

-

Deprotonation: Carefully add 60% NaH (6.75 mmol, 0.27 g) portion-wise to the stirred solution at room temperature. Causality Note: Addition should be slow to control the evolution of hydrogen gas. Stir the resulting suspension for 30 minutes at room temperature. The formation of a thicker slurry indicates the generation of the sodium salt.

-

Alkylation: Add benzyl bromide (3.28 mmol, 0.39 mL) dropwise via the dropping funnel. An exothermic reaction may be observed. Continue stirring at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Slowly pour the reaction mixture into ice-cold water (50 mL). Safety Note: This quenches any unreacted NaH. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Washing & Drying: Combine the organic phases and wash with water to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Validation: Recrystallize the resulting crude solid from ether to yield pure 1-benzyl-1H-indole-3-carboxylic acid as white crystals.[2] The purity can be validated by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR). A successful synthesis should yield a product with a melting point of ~254°C.[3]

Chemical Reactivity and Potential

The reactivity of this compound is dictated by two primary domains: the indole nucleus and the C-3 carboxylic acid functionality. The N-1 benzyl group sterically hinders access to the nitrogen but electronically influences the reactivity of the indole ring system.

Visualized Reactivity Map

Caption: Key reactive sites on this compound.

-

Carboxylic Acid Group (C-3): This is the most versatile handle for derivatization. It undergoes standard carboxylic acid reactions:

-

Amidation: Activation (e.g., with thionyl chloride or DCC) followed by reaction with primary or secondary amines yields a wide range of indole-3-carboxamides. This is a key transformation for producing inhibitors of lipid peroxidation and selective cyclooxygenase-2 (COX-2) inhibitors.[1][2]

-

Esterification: Reaction with alcohols under acidic conditions provides the corresponding esters, which can be used as intermediates or as prodrugs to improve bioavailability.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-benzyl-indole-3-carbinol, a compound that has shown potent anti-proliferative properties in cancer cells.[7]

-

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The N-benzyl group does not fundamentally change this, though it can influence regioselectivity. The C-3 position is blocked, so substitution typically occurs at other positions, such as C-2, C-4, C-5, or C-6. The synthesis of halogenated derivatives (e.g., 5-chloro-1-benzylindole) is a common strategy to modulate electronic properties and enhance binding affinity to biological targets, as seen in the development of cPLA₂α inhibitors.[8]

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound. The expected spectral features are summarized below.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxylic Acid (OH) | ~11-12 ppm (broad singlet) | Deshielded, acidic proton, subject to hydrogen bonding. |

| Indole C2-H | ~8.0-8.2 ppm (singlet) | Deshielded proton adjacent to the indole nitrogen and influenced by the C-3 substituent. | |

| Aromatic Protons | ~7.0-7.8 ppm (multiplets) | Protons on the indole fused ring and the N-benzyl ring. | |

| Methylene (CH₂) | ~5.4 ppm (singlet) | Protons of the benzylic CH₂ group, deshielded by the adjacent nitrogen and phenyl ring. | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~165-175 ppm | Characteristic shift for a carboxylic acid carbonyl carbon.[9] |

| Indole & Benzyl Carbons | ~110-140 ppm | Aromatic carbons of the two ring systems. | |

| Methylene Carbon (CH₂) | ~50 ppm | Typical shift for a benzylic carbon attached to a nitrogen atom.[10] | |

| FT-IR | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[11] |

| C=O Stretch | ~1680-1710 cm⁻¹ (strong) | Carbonyl stretch of an aromatic carboxylic acid.[9][11] | |

| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | ||

| Mass Spec (ESI-MS) | [M-H]⁻ or [M+H]⁺ | m/z 250.09 or 252.10 | Molecular ion peak corresponding to the loss or gain of a proton. |

Note: Specific shifts can vary based on solvent and concentration. For detailed spectra, consult databases such as SpectraBase.[12]

Applications in Research and Drug Development

This compound is primarily utilized as a sophisticated building block for the synthesis of high-value, biologically active molecules.[4] Its derivatives have shown promise in several therapeutic areas:

-

Oncology: The related compound, 1-benzyl-indole-3-carbinol, demonstrates significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its unbenzylated precursor.[7] This highlights the critical role of the N-benzyl group in boosting potency.

-

Anti-inflammatory Agents: Derivatives are used to create potent inhibitors of cytosolic phospholipase A2α (cPLA₂α), an enzyme involved in the inflammatory cascade.[8] It also serves as a reactant for preparing selective COX-2 inhibitors.[1][2]

-

Agrochemicals: Indole-3-carboxylic acid derivatives are being explored as antagonists of the auxin receptor protein TIR1, leading to the development of novel herbicides.[13][14][15]

-

General Bioactivity: The scaffold is a reactant for creating a diverse range of compounds, including antihistaminic agents, hyaluronidase inhibitors, and agents that prevent lipid peroxidation.[1][2]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Researchers should always consult the latest Safety Data Sheet (SDS) before use.[5][16]

-

Hazard Classification: May be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16] All handling should be performed in a well-ventilated area or a fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often in a freezer at -20°C.[1][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC.[Link]

- SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd.[Link]

- This compound - Spectrum - SpectraBase.[Link]

- This compound|27018-76-4 - MOLBASE Encyclopedia.[Link]

- 1-benzylindole - Organic Syntheses Procedure.[Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.[Link]

- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH.[Link]

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchG

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.[Link]

- A concise flow synthesis of indole-3-carboxylic ester and its derivatis

- Spectroscopy of Carboxylic Acid Derivatives - Oregon St

- 21.

- (a)

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central.[Link]

- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.[Link]

- Physical Properties of Carboxylic Acids - Chemistry LibreTexts.[Link]

Sources

- 1. This compound 27018-76-4 [sigmaaldrich.com]

- 2. This compound | 27018-76-4 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. canbipharm.com [canbipharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectrabase.com [spectrabase.com]

- 13. frontiersin.org [frontiersin.org]

- 14. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [researchrepository.ucd.ie]

- 15. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.at [fishersci.at]

1-Benzylindole-3-carboxylic acid CAS number 27018-76-4

An In-depth Technical Guide to 1-Benzylindole-3-carboxylic acid (CAS 27018-76-4)

Introduction

This compound, identified by CAS Number 27018-76-4, is a pivotal molecule in the landscape of medicinal chemistry and organic synthesis. As a derivative of the naturally occurring indole-3-carboxylic acid, the introduction of a benzyl group at the N-1 position of the indole ring fundamentally alters its steric and electronic properties. This modification enhances its utility as a versatile scaffold, making it a valuable starting material for the synthesis of a diverse array of biologically active compounds. Its robust chemical nature and capacity for further functionalization have positioned it as a cornerstone for developing novel therapeutics, from anti-inflammatory agents to anticancer compounds. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and experimental validation.

PART 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. These properties dictate its handling, reactivity, and analytical characterization.

Key Physicochemical Data

The essential properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Reference |

| CAS Number | 27018-76-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][4] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 195-196 °C | [1] |

| Boiling Point | 496.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 3.98 ± 0.10 (Predicted) | [1] |

| Storage Temperature | -20°C | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized or procured compound. The key structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen atoms. Key expected signals include:

-

A broad singlet in the downfield region (>12 ppm) for the carboxylic acid proton (-COOH).

-

A singlet around 5.4 ppm corresponding to the two methylene protons (-CH₂-) of the benzyl group.

-

A series of multiplets between 7.0 and 8.4 ppm representing the nine aromatic protons of the indole and benzyl rings. The proton at the C2 position of the indole ring typically appears as a distinct singlet.

-

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework.[5] Characteristic peaks include:

-

The carboxyl carbon (-COOH) signal between 160-185 ppm.[6]

-

The methylene carbon (-CH₂-) signal around 50 ppm.

-

A cluster of signals in the aromatic region (110-140 ppm) for the 13 carbons of the fused aromatic rings.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the key functional groups.

-

A very broad O-H stretch from the carboxylic acid, typically appearing between 2500-3300 cm⁻¹.

-

A strong, sharp C=O stretch for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[6]

-

C-H stretching peaks for the aromatic rings just above 3000 cm⁻¹.

-

PART 2: Synthesis and Purification Workflow

The synthesis of this compound is a standard N-alkylation reaction. The protocol described here is a robust method that ensures a high yield of the desired product.

Synthesis Protocol: N-Benzylation of Indole-3-carboxylic acid

This procedure details the reaction of indole-3-carboxylic acid with benzyl bromide. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step-by-Step Methodology [1]

-

Deprotonation: Dissolve 1 equivalent of 1H-indole-3-carboxylic acid (e.g., 3.10 mmol, 0.50 g) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the starting material and stabilizes the charged intermediates without interfering with the reaction. An inert atmosphere is crucial to prevent quenching of the strong base by atmospheric moisture.

-

-

Base Addition: Slowly add 2.2 equivalents of 60% sodium hydride (NaH) in mineral oil (e.g., 6.75 mmol, 0.27 g) to the solution. Stir at room temperature for 30 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic N-H of the indole ring, forming a sodium indolide salt. This anion is a much more potent nucleophile than the neutral indole, which is essential for the subsequent alkylation step. The excess base ensures complete deprotonation.

-

-

Alkylation: Add 1.05 equivalents of benzyl bromide (e.g., 3.28 mmol, 0.39 mL) dropwise to the reaction mixture. Continue stirring at room temperature for 1 hour.

-

Causality: The indolide anion attacks the electrophilic methylene carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the C-N bond. A slight excess of the alkylating agent ensures the reaction goes to completion.

-

-

Quenching: Slowly pour the reaction mixture into ice water.

-

Causality: This step quenches any unreacted NaH and precipitates the organic product, which has low solubility in water. The cold temperature helps to control the exothermic quenching process.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Causality: Ethyl acetate is a water-immiscible organic solvent in which the product is highly soluble, allowing for its separation from the aqueous phase containing inorganic salts. Multiple extractions ensure efficient recovery.

-

-

Washing and Drying: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The anhydrous salt removes residual water from the organic solvent, which is critical before solvent evaporation.

-

-

Concentration: Filter the solution and concentrate it under reduced pressure to yield the crude product.

-

Causality: Removing the solvent under vacuum allows for the isolation of the product without requiring high temperatures that could cause degradation.

-

Purification and Quality Control

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or ether, to yield white crystals.[1]

-

Quality Control: The purity of the final product should be rigorously validated.

-

Melting Point: A sharp melting point range close to the literature value (195-196 °C) is a good indicator of high purity.[1]

-

Chromatography (TLC/HPLC): Thin-layer chromatography can be used to monitor the reaction progress, while High-Performance Liquid Chromatography provides quantitative purity analysis.

-

Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and identify any potential impurities.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

PART 3: Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product therapeutic but rather a highly valuable scaffold. Its structure can be readily modified to generate libraries of compounds for screening against various biological targets.

A Versatile Precursor for Bioactive Molecules

The carboxylic acid moiety serves as a convenient handle for derivatization, primarily through amide bond formation or esterification. This allows for the systematic exploration of the chemical space around the 1-benzylindole core.

| Derivative Class | Biological Target / Activity | Reference |

| Indoleacetic Acid Analogs | Antiproliferative agents for myeloblastoma cells | [2] |

| Indole-carboxamides | Inhibitors of lipid peroxidation; Hyaluronidase inhibitors | [2] |

| Substituted Indole Amides | Antihistaminic agents | [2] |

| Indole-2 & 3-carboxamides | Selective Cyclooxygenase-2 (COX-2) inhibitors | [2] |

| Benzo[g]indole derivatives | mPGES-1 inhibitors (Anti-inflammatory) | [7] |

| General 1-Benzylindoles | cPLA₂α inhibitors (Anti-inflammatory) | [8] |

Case Study: Development of Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Key enzymes in the inflammatory cascade, such as cytosolic phospholipase A₂α (cPLA₂α) and microsomal prostaglandin E₂ synthase-1 (mPGES-1), are prime targets for therapeutic intervention.[7][8] The 1-benzylindole scaffold has proven to be a promising starting point for inhibitors of these enzymes.

-

Scientific Rationale: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which can lead to gastrointestinal side effects. Targeting enzymes further downstream in the arachidonic acid cascade, like mPGES-1, offers a more selective approach to blocking pro-inflammatory prostaglandin E₂ (PGE₂) production.[7]

-

Structural Modification: Researchers have modified the core of this compound by creating various esters and amides and altering the substitution pattern on the benzyl and indole rings to optimize potency and selectivity for these targets.[7][8]

Caption: Inhibition points in the arachidonic acid cascade.

Protocol: In Vitro Antiproliferative Assay

While 1-BICA itself is primarily a synthetic intermediate, its derivatives often possess potent biological activity. The antiproliferative properties of a novel derivative can be assessed using a standard cell-based assay. This protocol is based on methodologies used for related compounds like 1-Benzyl-indole-3-carbinol.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from 1-BICA on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology: [³H]Thymidine Incorporation Assay

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Self-Validation: Regularly check cell morphology and doubling time to ensure a healthy, consistent cell line.

-

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Causality: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.

-

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Causality: A wide concentration range is necessary to generate a full dose-response curve. Keeping the DMSO concentration constant and low prevents solvent-induced toxicity.

-

-

Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include "vehicle control" wells (0.1% DMSO) and "no treatment" controls. Incubate for 72 hours.

-

Causality: A 72-hour incubation is typically sufficient to observe significant effects on cell proliferation.

-

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.

-

Causality: [³H]thymidine is incorporated into the DNA of actively dividing cells. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.

-

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters to remove unincorporated thymidine. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the data as a percentage of the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards[1]:

| GHS Pictogram | Hazard Class | Hazard Statement |

| GHS07 (Exclamation Mark) | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

-

Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.[1][2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound (CAS 27018-76-4) stands out as a compound of significant interest to the scientific community. While its direct therapeutic applications are limited, its true value lies in its role as a foundational building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group provide chemists with a reliable platform for generating novel molecules with tailored biological activities. From targeting inflammatory pathways to developing new anticancer agents, the 1-benzylindole scaffold continues to be a source of promising lead compounds, underscoring the critical importance of such versatile intermediates in the engine of drug discovery.

References

- Current time information in Yadkin County, US. (n.d.). Google Search.

- Safa, M., et al. (2011). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. BMC Cancer, 11, 207.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- This compound|27018-76-4. (n.d.). MOLBASE Encyclopedia.

- Meyer zu Vilsendorf, I., et al. (2019). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. MedChemComm, 10(6), 947-962.

- This compound - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2021). International Journal of Research and Scientific Innovation (IJRSI), 8(9).

- Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2011). ResearchGate.

- 1-benzylindole. (1974). Organic Syntheses, 54, 58.

- SAFETY DATA SHEET. (2025). Castrol.

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022). Frontiers in Chemistry, 10, 954605.

- 1-benzyl-1H-indole-3-carbaldehyde. (n.d.). PubChem.

- Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 8003-8012.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.

Sources

- 1. This compound | 27018-76-4 [m.chemicalbook.com]

- 2. 1-苄基吲哚-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.at [fishersci.at]

- 5. spectrabase.com [spectrabase.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. matrixscientific.com [matrixscientific.com]

A Comprehensive Technical Guide to the Synthesis of 1-Benzylindole-3-carboxylic Acid from Indole

Abstract: This guide provides an in-depth exploration of the synthetic pathway for converting indole into 1-benzylindole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The document details two primary stages: the N-alkylation of the indole core followed by regioselective carboxylation at the C-3 position. We will dissect the mechanistic underpinnings of each transformation, present field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This whitepaper is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound from the fundamental indole heterocycle is most efficiently executed via a two-stage process. This strategy ensures high regioselectivity and overall yield by systematically functionalizing the indole nucleus.

-

Stage 1: N-Benzylation of Indole. The initial step involves the alkylation of the indole nitrogen. This transformation serves a dual purpose: it introduces the requisite N-benzyl group and protects the nitrogen, thereby directing subsequent electrophilic substitution to the C-3 position of the pyrrole ring.

-

Stage 2: C-3 Carboxylation of 1-Benzylindole. With the nitrogen atom blocked, the electron-rich C-3 position becomes the primary site for electrophilic attack. A reliable method to install the carboxylic acid functionality is through a Vilsmeier-Haack formylation to yield an aldehyde intermediate, which is subsequently oxidized.

The complete synthetic workflow is illustrated below.

Caption: Overall synthetic pathway from Indole to the target compound.

Stage 1: Synthesis of 1-Benzylindole

Mechanistic Rationale

The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). Deprotonation with a suitable base generates the indolide anion, a potent nucleophile. This anion readily participates in a nucleophilic substitution (SN2) reaction with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, to form the N-C bond.

The choice of base and solvent system is critical for achieving high yields and preventing side reactions, such as C-alkylation.

-

Classical Approach: The use of a strong base (e.g., KOH, NaH) in a polar aprotic solvent (e.g., DMSO, DMF) effectively generates the indolide anion and facilitates the SN2 reaction.[2][3] DMSO, in particular, is highly effective at solvating the potassium cation, leaving a highly reactive, "naked" indolide anion.[3]

-

Phase-Transfer Catalysis (PTC): A greener and operationally simpler alternative involves phase-transfer catalysis.[4] In this biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), a quaternary ammonium salt catalyst shuttles the indolide anion from the aqueous/solid phase into the organic phase, where it reacts with the benzyl halide.[4][5] This method obviates the need for anhydrous, expensive aprotic solvents.

Experimental Protocol: N-Benzylation via KOH/DMSO

This protocol is adapted from a robust and widely cited procedure.[3]

Step-by-Step Methodology:

-

Flask Setup: To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add dimethyl sulfoxide (DMSO, 200 mL).

-

Base Addition: Add freshly crushed potassium hydroxide (KOH, 86%, 26.0 g, ~0.40 mol) to the DMSO. Stir the mixture at room temperature for 5 minutes.

-

Indole Addition: Add indole (11.7 g, 0.10 mol) to the mixture. Continue stirring for an additional 45 minutes to ensure complete formation of the indolide anion.

-

Alkylation: Cool the reaction flask in an ice-water bath to manage the exothermic reaction. Slowly add benzyl bromide (34.2 g, 0.20 mol) to the stirring mixture.

-

Reaction Completion: Remove the ice bath and continue stirring at room temperature for 45 minutes.

-

Workup & Extraction: Dilute the reaction mixture with water (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Wash each ether extract sequentially with water (3 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by vacuum distillation to remove excess benzyl bromide and isolate the product, yielding 1-benzylindole as a solid upon cooling.

Data Summary: N-Benzylation

| Parameter | Value | Rationale / Notes |

| Indole | 1.0 eq | Limiting reagent. |

| Benzyl Bromide | 2.0 eq | Using an excess drives the reaction to completion. Benzyl chloride can also be used.[2] |

| Potassium Hydroxide | 4.0 eq | A significant excess of base ensures complete deprotonation of the indole N-H. |

| Solvent | DMSO | A polar aprotic solvent that effectively promotes the SN2 reaction. |

| Temperature | Room Temperature | The reaction is sufficiently rapid at ambient temperature. Cooling is used during addition only. |

| Reaction Time | ~1.5 hours | The reaction proceeds quickly under these conditions. |

| Typical Yield | 85–95% | This method is highly efficient and provides excellent yields of the desired product.[3] |

Stage 2: Synthesis of this compound

The most reliable pathway for this transformation is a two-step sequence involving formylation followed by oxidation. This approach offers superior control and higher yields compared to direct carboxylation methods.

Mechanistic Rationale: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7]

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9]

-

Electrophilic Attack: The electron-rich C-3 position of 1-benzylindole attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrrole ring.

-

Aromatization & Hydrolysis: A subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to afford the final product, 1-benzylindole-3-carboxaldehyde.[7][10]

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of N-substituted indoles.[10]

Step-by-Step Methodology:

-

Reagent Preparation: In a three-neck flask under a nitrogen atmosphere and cooled in an ice bath, add freshly distilled DMF (8.7 mL). Slowly add phosphorus oxychloride (POCl₃, 2.6 mL, 0.028 mol) while stirring to form the Vilsmeier reagent.

-

Substrate Addition: Slowly add a solution of 1-benzylindole (0.025 mol) in dry DMF (3 mL) to the reaction mixture.

-

Reaction: Stir the mixture for 1 hour at room temperature, then warm to 35°C for an additional hour.

-

Quenching: Carefully add crushed ice (9 g) to the reaction flask, followed by transfer to a separate flask containing ice (6 g) and water (5 mL).

-

Hydrolysis: Slowly add a solution of sodium hydroxide (10 g in 30 mL water) to the mixture. The final portion should be added rapidly.

-

Heating and Cooling: Heat the mixture rapidly to a boil for 2-3 minutes, then cool to room temperature and refrigerate overnight to precipitate the product.

-

Extraction & Purification: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers can be washed, dried, and concentrated. The crude solid is typically purified by recrystallization.

Mechanistic Rationale & Protocol: Oxidation to Carboxylic Acid

The aldehyde group of 1-benzylindole-3-carboxaldehyde can be readily oxidized to a carboxylic acid.[11] Strong oxidants like potassium permanganate (KMnO₄) are effective. The reaction proceeds via the formation of a manganese dioxide (MnO₂) byproduct, which precipitates from the reaction.

Step-by-Step Methodology:

-

Setup: Dissolve 1-benzylindole-3-carboxaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄, ~2.0-3.0 eq) in water. The reaction is exothermic and should be controlled with an ice bath. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple/brown color disappears. Acidify the mixture with a strong acid (e.g., HCl) to a pH of ~2. This will protonate the carboxylate salt.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Data Summary: Carboxylation Sequence

| Parameter | Vilsmeier-Haack Formylation | Aldehyde Oxidation |

| Key Reagents | POCl₃ / DMF | KMnO₄ |

| Substrate | 1-Benzylindole (1.0 eq) | 1-Benzylindole-3-carboxaldehyde (1.0 eq) |

| Stoichiometry | POCl₃ (~1.1 eq) | KMnO₄ (~2-3 eq) |

| Solvent | DMF | Acetone / Water |

| Temperature | 0°C to 35°C | 0°C to Room Temperature |

| Reaction Time | ~2 hours | ~1-4 hours |

| Typical Yield | 70–85% | 80–95% |

Conclusion

The synthesis of this compound from indole is a robust and well-established process that provides reliable access to a key synthetic intermediate. The two-stage approach, beginning with a high-yield N-benzylation followed by a regioselective Vilsmeier-Haack formylation and subsequent oxidation, represents the most efficient and controllable pathway. The methodologies described herein, grounded in fundamental principles of organic chemistry, provide a validated framework for researchers in drug discovery and development. Careful control of reaction conditions and adherence to established protocols are paramount for achieving high purity and yield of the final product.

References

- Smolecule. (n.d.). Buy 1-Benzyl-3-formyl-indole-7-carbonitrile.

- Kobayashi, S., et al. (2012). Base-mediated carboxylation of unprotected indole derivatives with carbon dioxide. Organic Letters, 14(20), 5326-9.

- Bradlow, H. L., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 29(8), 1563-1571.

- ACS Publications. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide.

- Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.

- ResearchGate. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide | Request PDF.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- National Institutes of Health. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.

- PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

- MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.

- PubMed Central. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

- ResearchGate. (2016). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.

- Google Patents. (2005). US7067676B2 - N-alkylation of indole derivatives.

- ResearchGate. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.

- Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles.

- ResearchGate. (2021). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF.

- Organic Syntheses. (n.d.). 1-benzylindole.

- ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols.

- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- LookChem. (n.d.). Cas 10511-51-0,1-BENZYL-1H-INDOLE-3-CARBALDEHYDE.

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Fisher Scientific. (n.d.). This compound, 95%.

- ResearchGate. (2007). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis.

- Google Patents. (1969). Carboxylation of grignard reagents in the presence of liquid co2.

- ACS Publications. (2019). Photocarboxylation of Benzylic C−H Bonds.

- Nature. (2021). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic.

- Knochel, P. (2002). New Functionalized Grignard Reagents and their Applications in Amination Reactions.

- SKKU. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.

- ResearchGate. (2011). The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide.

- Thieme. (n.d.). pounds.[1–3] Benzylic Grignard reagent.

- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde.

- Asian Journal of Chemistry. (2010). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate.

Sources

- 1. This compound 27018-76-4 [sigmaaldrich.com]

- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of 1-Benzylindole-3-carboxylic Acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] The strategic modification of this core structure has led to compounds with a vast array of biological activities. This technical guide focuses on 1-Benzylindole-3-carboxylic acid, a key derivative that serves both as a biologically active molecule and a versatile precursor for the synthesis of novel therapeutic candidates. We will delve into its synthesis, established biological activities with a focus on its anti-inflammatory properties, the underlying mechanisms of action, and robust protocols for its evaluation. This document is intended to be a comprehensive resource, synthesizing current knowledge and providing practical insights for researchers in the field of drug discovery and development.

Introduction and Physicochemical Profile

This compound is an indole derivative characterized by the substitution of a benzyl group at the N1 position of the indole ring and a carboxylic acid group at the C3 position. This substitution pattern significantly influences its chemical properties and biological interactions compared to the parent indole-3-carboxylic acid. The benzyl group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid group provides a key site for hydrogen bonding and salt formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27018-76-4 | [2][3] |

| Molecular Formula | C₁₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 251.28 g/mol | [2][3] |

| Appearance | Solid / White crystals | [2][3] |

| Storage Temperature | -20°C | [3] |

| SMILES | OC(=O)c1cn(Cc2ccccc2)c3ccccc13 | [3] |

| InChI Key | LVYDDRHDOKXFMW-UHFFFAOYSA-N | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-benzylation of indole-3-carboxylic acid. The following protocol provides a reliable method for its laboratory-scale preparation.[2]

Principle

The protocol involves the deprotonation of the indole nitrogen of 1H-indole-3-carboxylic acid using a strong base, such as sodium hydride (NaH), to form an indolide anion. This nucleophilic anion then undergoes an Sₙ2 reaction with benzyl bromide to yield the N-benzylated product.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Causality: This procedure is based on a standard method for N-alkylation of indoles.[2] Anhydrous conditions are critical as NaH reacts violently with water, and the presence of water would quench the indolide anion.

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-indole-3-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).[2]

-

Deprotonation: To this solution, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) in portions. Rationale: Using a slight excess of base ensures complete deprotonation. The reaction is exothermic and may produce hydrogen gas, requiring careful addition.

-

Anion Formation: Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous as the sodium salt of the indole is formed.[2]

-

Alkylation: Add benzyl bromide (~1.05 equivalents) dropwise to the reaction mixture. Rationale: Adding the alkylating agent slowly prevents a rapid exothermic reaction. A small excess ensures the reaction goes to completion.

-

Reaction: Continue stirring at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker of ice water to quench the excess NaH.[2]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).[2]

-

Washing: Combine the organic layers and wash with water followed by brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

-

Purification: Recrystallize the crude residue from a suitable solvent system (e.g., ether) to yield pure 1-benzyl-1H-indole-3-carboxylic acid as white crystals.[2]

Core Biological Activities and Mechanisms

This compound serves as a versatile scaffold, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The core molecule itself is a known inhibitor of key enzymes in the inflammatory cascade.

Anti-inflammatory Activity

The primary documented activity of this scaffold is the inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the arachidonic acid (AA) pathway that leads to the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[5]

Mechanism of Action: Inhibition of cPLA2α

cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid. This is the rate-limiting step for the subsequent synthesis of eicosanoids.[5] By inhibiting cPLA2α, 1-benzylindole derivatives can effectively shut down the entire downstream cascade, offering a potent anti-inflammatory effect. This is considered a promising strategy for developing new anti-inflammatory drugs, potentially superior to non-steroidal anti-inflammatory drugs (NSAIDs) which only target the downstream cyclooxygenase (COX) enzymes.[5][6][7]

Systematic structural variations of 1-benzylindole derivatives have been performed to optimize their inhibitory potency against cPLA2α. These studies have led to the development of compounds with submicromolar activity against the enzyme.[5]

Caption: The Arachidonic Acid Cascade and points of inhibition.

Studies on N-benzyl-2-chloroindole-3-carboxylic acids, closely related analogs, have also demonstrated inhibitory effects on human neutrophil activation and the activity of COX-1 and COX-2 enzymes, further cementing the anti-inflammatory potential of this scaffold.[8]

Antiproliferative and Anticancer Potential

While direct studies on this compound are limited, the 1-benzylindole scaffold is prominent in compounds designed for anticancer activity. A notable example is 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) , a direct reduction product of the corresponding aldehyde, which itself is derived from 1-benzylindole.

1-benzyl-I3C has shown significantly enhanced potency—approximately 1000-fold—compared to its parent compound, indole-3-carbinol (I3C), in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells.[9]

Mechanism of Action: Cell Cycle Arrest

-

G1 Arrest: 1-benzyl-I3C induces a robust G1 cell cycle arrest at much lower concentrations than I3C.[9]

-

CDK Inhibition: This arrest is associated with the downregulation of Cyclin-Dependent Kinase 6 (CDK6) protein and a significant reduction in the enzymatic activities of G1 cyclin/CDK complexes.[9]

Table 2: Comparative Antiproliferative Activity in MCF-7 Cells

| Compound | IC₅₀ (Concentration for 50% inhibition) | Potency Enhancement | Reference |

| Indole-3-carbinol (I3C) | 52 µM | - | [9] |

| 1-Benzyl-indole-3-carbinol | 0.05 µM | ~1000-fold | [9] |

This highlights that the 1-benzylindole core is a powerful pharmacophore for developing potent antiproliferative agents. Further derivatization of the 3-carboxylic acid moiety could yield compounds with similar or enhanced anticancer activities. Indeed, other 1-benzylindole derivatives have shown potent efficacy against ovarian cancer xenografts in mice.[1][4]

Role as a Precursor in Drug Discovery

This compound is frequently used as a starting material for creating libraries of new chemical entities.[3] Its carboxylic acid handle is readily converted into amides, esters, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies. It has been used as a reactant for preparing:

-

Indoleacetic acid analogs with antiproliferative properties.[3]

-

Indole carboxamides as inhibitors of lipid peroxidation and hyaluronidase.[3]

-

Selective COX-2 inhibitors.[3]

-

Antihistaminic agents.[3]

Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized and validated assays are essential.

In Vitro cPLA2α Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human cPLA2α on a fluorescently labeled phospholipid substrate.

Caption: Workflow for a cPLA2α enzymatic inhibition assay.

Methodology:

-

Plate Setup: To the wells of a microtiter plate, add assay buffer, recombinant human cPLA2α, and varying concentrations of the test compound (dissolved in DMSO). Include vehicle (DMSO) and no-enzyme controls.

-

Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiation: Initiate the reaction by adding a fluorescent phospholipid substrate (e.g., a BODIPY-labeled phospholipid).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the inhibition values against the compound concentrations to determine the IC₅₀ value.

Cell Viability (MTT) Assay for Antiproliferative Effects

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[10][11]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry. Its derivatives have demonstrated potent anti-inflammatory activity primarily through the inhibition of cPLA2α, an upstream target in the eicosanoid pathway. Furthermore, the 1-benzylindole scaffold is a validated pharmacophore for the development of highly potent antiproliferative agents that can induce cell cycle arrest in cancer cells.

The true value of this molecule lies in its dual role as both a bioactive compound and an adaptable chemical scaffold. The presence of the carboxylic acid group provides an accessible point for chemical modification, enabling the generation of large compound libraries for screening and the optimization of lead compounds.

Future research should focus on:

-

Systematic SAR Studies: Exploring modifications on both the benzyl ring and the indole core to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Investigating downstream signaling effects of cPLA2α inhibition and exploring other potential targets for its antiproliferative effects.

-

In Vivo Efficacy: Advancing the most potent and selective derivatives into preclinical animal models for inflammatory diseases and cancer to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.

This guide provides a foundational understanding of this compound, offering both the theoretical background and practical methodologies to empower researchers to explore and exploit its full therapeutic potential.

References

- Bradlow, H. L., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 29(8), 1563-1570.

- Rottmann, S., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 12(1), 108-124.

- Ghorab, M. M., et al. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 58(4), 375-387.

- Owolabi, B. J., et al. (2022). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), IX(XI), 1-6.

- Ghorab, M. M., et al. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed.

- Ghorab, M. M., et al. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate.

- Owolabi, B. J., et al. (2022). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.

- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.

- MOLBASE. (n.d.). This compound.

- Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7856-7864.

- Andreani, A., et al. (2004). N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflammatory Agents. Synthesis and Screening for the Effects on Human Neutrophil Functions and on COX1/COX2 Activity. European Journal of Medicinal Chemistry, 39(9), 785-791.

- Fassihi, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Survivin Inhibitors. Brieflands.

- Fisher Scientific. (n.d.). This compound, 95%.

- Ghorab, M. M., et al. (2019). Synthesis, antimicrobial activity and molecular docking study of some new N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate.

- Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. CORE.

- Rao, K. S., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 442-449.

- De, P., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Semantic Scholar.

- Yilmaz, I., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups. GCRIS.

- Ofstun, M. S., et al. (2015). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 6(11), 1114-1118.

- PubChem. (n.d.). 1-benzyl-1h-indole-3-carboxylic acid.

- Li, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 946721.

- Rocha, J. C., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(14), 5484.

- Martínez-Salas, P., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4995.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. This compound | 27018-76-4 [m.chemicalbook.com]

- 3. This compound 27018-76-4 [sigmaaldrich.com]

- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

An In-Depth Technical Guide to 1-Benzylindole-3-carboxylic Acid Derivatives and Analogues

Abstract

The 1-benzylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, covering synthetic strategies, key derivatives and their biological activities, structure-activity relationship (SAR) insights, and detailed, field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for harnessing the potential of this versatile chemical class.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from neurotransmitters like serotonin to potent anti-cancer agents.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets.[1] The addition of a benzyl group at the N-1 position and a carboxylic acid at the C-3 position creates the this compound core, a scaffold that has given rise to a diverse range of therapeutic agents.[3][4]

This framework is particularly notable for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral compounds, and anticancer therapeutics.[1][5][6] A prime example is Bendazac, a drug known for its anti-inflammatory properties and its use in the management of cataracts.[5][7] Its mechanism involves inhibiting the denaturation of proteins, a key factor in cataract formation, and modulating cyclooxygenase (COX) enzymes to reduce inflammation.[5][7] This guide will delve into the chemistry and biology that make this scaffold a continuing source of novel drug candidates.

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the this compound core and its derivatives can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution patterns and the availability of starting materials.

N-Benzylation of Indole Esters

A common and direct approach involves the N-alkylation of a pre-existing indole-3-carboxylate ester. This method offers a high degree of control and is generally high-yielding.

Causality: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then readily attacks an electrophilic benzyl halide (e.g., benzyl bromide) in a classic SN2 reaction. Using an ester of indole-3-carboxylic acid protects the acidic carboxylic acid group, which would otherwise interfere with the basic conditions of the N-alkylation step. The final step is a simple saponification (ester hydrolysis) to yield the desired carboxylic acid.

A representative procedure is the synthesis of the parent 1-benzyl-1H-indole-3-carboxylic acid, which involves dissolving 1H-indole-3-carboxylic acid in an anhydrous polar aprotic solvent like DMF, followed by the addition of a strong base like NaH.[8] Benzyl bromide is then added to complete the alkylation.[8]

The Fischer Indole Synthesis

For more complex or substituted indoles, the Fischer indole synthesis is a powerful and classical method.[9] This acid-catalyzed reaction forms an indole from an arylhydrazine and an aldehyde or ketone.[9]

Causality: The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde to form an arylhydrazone.[9]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[9]

-

[10][10]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a new C-C bond is created.[9]

-

Aromatization: The intermediate undergoes cyclization and elimination of ammonia to form the stable, aromatic indole ring.[9]

Modern variations of this reaction, including one-pot, three-component protocols, have significantly improved its efficiency and scope, allowing for the rapid synthesis of densely substituted indoles from readily available aryl hydrazines, ketones, and alkyl halides.[10][11][12][13] Microwave-assisted Fischer indole synthesis has also been shown to dramatically accelerate reaction times.[12]

Workflow Diagram: General Synthesis via N-Alkylation

Caption: General synthetic workflow for this compound via N-alkylation.

Key Derivatives and Their Biological Activities

The therapeutic diversity of this scaffold is best illustrated by examining its derivatives and their specific biological targets. The indole core serves as a versatile template that can be modified to achieve high affinity and selectivity for various receptors and enzymes.[1]

Anti-inflammatory and Anti-cataract Agents

As mentioned, Bendazac is the archetypal drug in this class. Its primary therapeutic effects stem from its ability to inhibit the denaturation of proteins, particularly the crystallins in the eye's lens, which is a primary cause of cataracts.[5][7] Additionally, it exhibits NSAID properties by modulating cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[5][7] It also possesses antioxidant capabilities, scavenging free radicals that contribute to oxidative stress and tissue damage.[7]

Anticancer Agents

The 1-benzylindole moiety has been incorporated into potent anticancer agents. For example, 1-benzyl-indole-3-carbinol, a close analogue, has shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound, indole-3-carbinol.[14] This derivative was found to be approximately 1000 times more potent in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells.[14] Its mechanism involves inducing a robust G1 cell cycle arrest.[14] Other derivatives have been developed as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein often overexpressed in cancers.[15]

Antihypertensive Agents

Recent research has explored indole-3-carboxylic acid derivatives as antagonists for the angiotensin II receptor type 1 (AT1).[1][16] Antagonism of this receptor is a validated mechanism for lowering blood pressure. Novel derivatives have been synthesized that show a high nanomolar affinity for the AT1 receptor, comparable to or even superior to established drugs like losartan.[1][16] In studies with spontaneously hypertensive rats, these compounds demonstrated a significant and prolonged antihypertensive effect when administered orally.[16]

Other Therapeutic Areas

The scaffold's versatility extends to numerous other areas:

-

Antimicrobial Agents: Certain 1-benzyl-3-heterocyclic indole derivatives have shown potent activity against bacteria like P. aeruginosa and S. aureus, as well as fungi like C. albicans.[3][6]

-

Dopamine Receptor Ligands: Amide analogues of indolyl carboxylic acids have been evaluated as selective ligands for the D3 dopamine receptor, a target for neurological and psychiatric disorders.[17]

-

Herbicides: The indole-3-carboxylic acid structure mimics the natural plant hormone auxin, and derivatives have been designed as antagonists of the auxin receptor protein TIR1 for use as herbicides.[18]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry and drug design. For the this compound scaffold, several key SAR principles have been established.

-